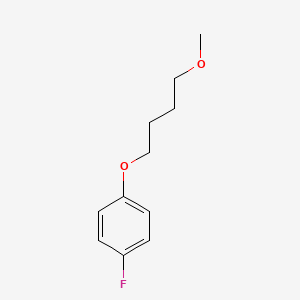
1-Fluoro-4-(4-methoxybutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(4-methoxybutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a fluoro group at the 1-position and a 4-methoxybutoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(4-methoxybutoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-fluoro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 1-fluoro-4-aminobenzene undergoes etherification with 4-methoxybutanol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(4-methoxybutoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The methoxybutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler hydrocarbons.
Scientific Research Applications
1-Fluoro-4-(4-methoxybutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-methoxybutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxybutoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the butoxy group.
4-Fluoroanisole: Contains a fluoro group and a methoxy group but no butoxy group.
1-Fluoro-4-(4-nitrophenoxy)benzene: Contains a nitro group instead of a methoxybutoxy group.
Uniqueness
1-Fluoro-4-(4-methoxybutoxy)benzene is unique due to the presence of both a fluoro group and a methoxybutoxy group, which confer distinct chemical and physical properties
Properties
CAS No. |
61372-59-6 |
|---|---|
Molecular Formula |
C11H15FO2 |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-fluoro-4-(4-methoxybutoxy)benzene |
InChI |
InChI=1S/C11H15FO2/c1-13-8-2-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
UGJRMSPLXBFWSI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















